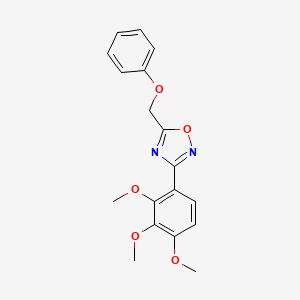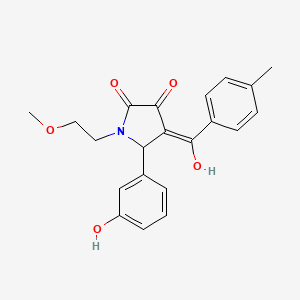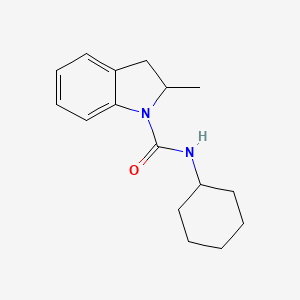
5-(phenoxymethyl)-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(phenoxymethyl)-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-(phenoxymethyl)-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer properties may be due to its ability to inhibit the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (cell death) in cancer cells and inhibit the growth of bacteria and fungi. It has also been found to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(phenoxymethyl)-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its versatility. It has been studied for its potential applications in various fields, making it a useful compound for researchers in different areas of study. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 5-(phenoxymethyl)-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand its mechanism of action and to develop it as a therapeutic agent for the treatment of cancer, inflammation, and bacterial and fungal infections. Finally, the development of new synthesis methods for this compound may also be an area of future research.
Synthesemethoden
The synthesis of 5-(phenoxymethyl)-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole involves a multi-step process that includes the reaction of 2,3,4-trimethoxybenzaldehyde with hydrazine hydrate to form 2,3,4-trimethoxyphenylhydrazine. This intermediate is then reacted with chloroacetic acid to form the corresponding carboxylic acid. Finally, the carboxylic acid is reacted with thionyl chloride to form the desired oxadiazole compound.
Wissenschaftliche Forschungsanwendungen
5-(phenoxymethyl)-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
5-(phenoxymethyl)-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-21-14-10-9-13(16(22-2)17(14)23-3)18-19-15(25-20-18)11-24-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGCMNDCAWAKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5320430.png)

![1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline](/img/structure/B5320452.png)
![1-(3-chloro-4-methylphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5320457.png)


amine hydrochloride](/img/structure/B5320481.png)
![3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320489.png)
![2-{[5-(5-methyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5320491.png)
![N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5320492.png)
![N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5320500.png)
![2-(4-fluorophenyl)-N-{3-[(2-hydroxyethyl)thio]-5-nitrophenyl}acetamide](/img/structure/B5320513.png)
![1-ethyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5320523.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5320524.png)